molecular formula C22H28N2O4S B1254756 Thiafentanil CAS No. 101345-60-2

Thiafentanil

Cat. No.: B1254756
CAS No.: 101345-60-2
M. Wt: 416.5 g/mol
InChI Key: HFRKHTCPWUOGHM-UHFFFAOYSA-N

Description

Thiafentanil is a highly potent, short-acting opioid analgesic agonist selective for the µ-opioid receptor. Its primary research application is in the chemical immobilization of wildlife, particularly non-domestic ungulate species. This compound is valued for its rapid onset of action, typically inducing recumbency within 2 to 10 minutes, and its short duration of effect. These pharmacokinetic properties are advantageous for minimizing chase times and stress during capture operations, thereby reducing the risk of complications like capture myopathy. The effects of this compound can be rapidly and completely reversed by the administration of the pure opioid antagonist naltrexone, facilitating controlled recoveries. Studies have demonstrated its effective use in a variety of species, including free-ranging moose, African buffalo, and impala, often in combination with sedatives like azaperone, medetomidine, or xylazine. When used in research settings, it is critical to note that this compound causes significant respiratory depression, frequently resulting in hypoxemia (low arterial oxygen) and hypercapnia (high arterial carbon dioxide), which can lead to respiratory acidosis. Therefore, physiological monitoring, including pulse oximetry and blood gas analysis, is essential, and the administration of supplemental oxygen is strongly recommended to mitigate hypoxemia. As a Schedule II controlled substance in the United States, this compound is subject to strict regulatory controls. This product is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or human use. It is the responsibility of the researcher to ensure compliance with all applicable local, state, and federal regulations governing the handling and use of controlled substances. Adequate amounts of the reversal agent naltrexone must be immediately available during any research procedure involving this compound.

Properties

CAS No.

101345-60-2

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3

InChI Key

HFRKHTCPWUOGHM-UHFFFAOYSA-N

SMILES

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC

Canonical SMILES

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC

Synonyms

A-3080
A3080
thiafentanil

Origin of Product

United States

Scientific Research Applications

Immobilization Studies

Thiafentanil has been extensively studied for its use in immobilizing various species, including African buffalo and mule deer. The following sections summarize key findings from recent studies.

African Buffalo (Syncerus caffer)

A study compared two immobilization protocols using this compound in combination with azaperone and medetomidine. The results indicated that the novel combination (this compound-medetomidine-azaperone) provided faster induction times compared to the standard this compound-azaperone combination. The physiological effects measured included heart rate, blood pressure, and blood gas levels during immobilization .

Parameter TMA (this compound-Medetomidine-Azaperone) TA (this compound-Azaperone)
Induction Time (minutes)2.0 ± 0.83.9 ± 1.6
Mean Arterial Pressure (mmHg)140 ± 14Not specified
Hypoxemia (PaO2 mmHg)37 ± 1345 ± 16

Mule Deer (Odocoileus hemionus)

In a controlled study involving mule deer, this compound was administered at two different doses to assess its efficacy and safety profile. The results demonstrated that both doses were effective for immobilization, with rapid induction times observed for both treatment groups .

Dose (mg/kg) Induction Time (minutes) Recovery Time (minutes)
Recommended Dose (0.1)2.7 ± 0.40.9 ± 0.1
Double Dose (0.2)1.9 ± 0.21.0 ± 0.1

Physiological Effects

This compound has been shown to produce significant physiological responses during immobilization:

  • Respiratory Effects: Both this compound and etorphine caused bradypnea, but this compound resulted in more severe respiratory depression shortly after administration .
  • Cardiovascular Effects: this compound was associated with increased heart rates and hypertension compared to etorphine, indicating a distinct cardiovascular profile that may necessitate monitoring during use .

Comparative Studies

Comparative studies have highlighted this compound's advantages over traditional opioids:

  • A study found that this compound resulted in faster recumbency times than etorphine while producing less overall respiratory depression .
  • Another investigation noted that this compound's muscle rigidity effects were more pronounced but could be managed effectively with adjunctive medications like butorphanol .

Preparation Methods

The Janssen Method for 4-Anilidopiperidine Derivatives

The foundational synthesis of fentanyl analogs, including this compound, originates from the Janssen method, which constructs the 4-anilidopiperidine backbone. This pathway involves five stages:

  • Schiff Base Formation : Condensation of 1-benzylpiperidin-4-one (1 ) with aniline yields the imine intermediate (2 ).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the imine to 1-benzyl-4-anilinopiperidine (3 ).

  • Acylation : Propionic anhydride acylates the aniline nitrogen, forming 1-benzyl-4-N-propanoylanilinopiperidine (4 ).

  • Debenzylation : Hydrogenation with Pd/C removes the benzyl group, producing norfentanyl (5 ).

  • N-Alkylation : Reaction with 2-phenylethyl chloride introduces the phenethyl group, yielding fentanyl (6 ).

This compound diverges from this pathway through strategic substitutions, such as replacing the phenyl group with heterocycles like thiophene or modifying the acyl chain.

Structural Modifications for this compound

This compound’s structure (Figure 1.9 in) incorporates a methyl group at the piperidine ring’s 4-position and a methoxy group on the phenethyl side chain. These modifications enhance µ-opioid receptor affinity and metabolic stability. Key synthetic adjustments include:

  • Heterocyclic Substitution : Replacing the phenyl group in the phenethyl moiety with thiophene improves lipid solubility, facilitating blood-brain barrier penetration.

  • Acyl Group Variation : Substituting the propionyl group with a methylcarbamate or methoxymethyl group alters binding kinetics and potency.

Optimization of Synthesis Conditions

Reaction Solvents and Catalysts

The Janssen method employs polar aprotic solvents (e.g., tetrahydrofuran) for imine formation and reduction. Catalytic hydrogenation (Pd/C, H₂) ensures efficient debenzylation without side reactions. Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes.

Purification and Yield Enhancement

Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The final oxalate salt forms by treating the free base with oxalic acid in hot ethanol, achieving >95% purity.

Analytical Validation of Synthetic Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Validated LC-MS/MS methods quantify this compound and its metabolites in biological matrices. Key parameters include:

ParameterValue for this compoundValue for Naltrexone
Linear Range0.1–3200 ng/mL0.1–3200 ng/mL
Recovery (Process Efficiency)68.4% (heat-inactivated)67.9% (heat-inactivated)
Intraday Precision (CV%)≤11.8%≤10.9%

Source: Adapted from

Protein precipitation with ice-cold acetonitrile achieves 98–107% extraction efficiency from plasma. Heat inactivation (70°C, 30 minutes) reduces viral contamination but necessitates correction factors (1.60 for this compound) to adjust recovery.

Metabolite Identification

This compound undergoes hepatic metabolism to methyl 4-phenylamino-4-piperidine carboxylate, detected in 67% of liver samples 72–74 hours post-administration. LC-MS/MS identifies metabolites using precursor ion scanning (m/z 417.17 → 105.08) .

Q & A

Q. What are the key pharmacological advantages of thiafentanil over etorphine and carfentanil in wildlife immobilization?

this compound demonstrates shorter induction times (e.g., 2.2 minutes in blesbok vs. 2.5 minutes for etorphine) and reduced muscle rigidity in species like impala and nyala. Unlike carfentanil, its rapid metabolism allows quicker reversal with antagonists like naltrexone, though this may require dose supplementation in prolonged procedures. Comparative studies highlight its preference in Bovidae due to fewer respiratory complications, though it remains ineffective in Perissodactyla (e.g., rhinoceroses), where etorphine is still standard .

Q. How do species-specific physiological responses influence this compound dosing protocols?

Dose optimization requires species-specific trials. For example, impala develop severe hypoxemia with this compound, necessitating supplemental oxygen, while blesbok exhibit milder effects. Randomized crossover studies in these species (0.09 mg/kg doses) revealed significant interspecies variability in respiratory compromise, emphasizing the need for pre-trial physiological baselines and adaptive dosing .

Q. What are the standard protocols for this compound reversal in field immobilization?

Naltrexone (30 mg/mg this compound) is administered intramuscularly for reversal. In combination therapies (e.g., with medetomidine and ketamine), atipamezole (5 mg/mg medetomidine) is added. Protocols stress strict adherence to antagonist ratios to prevent renarcotization, particularly in species with rapid drug clearance .

Q. Which species are considered "high-risk" for this compound use, and what alternatives are recommended?

Perissodactyla (e.g., equids, rhinoceroses) show poor response to this compound, likely due to μ-opioid receptor variations. Etorphine remains the gold standard for these species. Conversely, this compound is preferred in Bovidae (e.g., nyala, impala) and Cervidae, where its efficacy and safety profile are superior .

Q. What safety measures are critical when handling this compound in field research?

Strict PPE (gloves, face shields) and emergency naloxone access are mandatory due to this compound’s high potency. Field guidelines recommend double-checking antidote availability and training personnel in accidental exposure protocols, such as immediate intramuscular naloxone administration .

Advanced Research Questions

Q. How can researchers design crossover studies to address interspecies variability in this compound response?

Use a two-way crossover design with washout periods (e.g., 14 days) to minimize carryover effects. For example, in impala and blesbok trials, randomize cohorts to receive this compound or etorphine first, then switch. Measure outcomes like induction time, SpO₂, and recovery quality, using mixed-effects models to account for individual and species variability .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s respiratory effects?

Contradictions stem from interspecies differences in opioid receptor density and metabolic rates. To address this, standardize data collection using continuous pulse oximetry and blood gas analysis. Meta-analyses should stratify results by species and adjust for covariates like body mass and ambient temperature .

Q. How can combination therapies (e.g., this compound + α₂-agonists) be optimized to minimize adverse events?

Conduct dose-escalation trials with factorial designs. For nyala, a combination of this compound (40–50 µg/kg), medetomidine (60–80 µg/kg), and ketamine (3.7 mg/kg) achieved optimal muscle relaxation and stable vitals. Use response surface methodology to identify synergistic interactions and minimize cardiorespiratory depression .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in novel species?

Apply nonlinear mixed-effects modeling (NONMEM) to sparse pharmacokinetic/pharmacodynamic (PK/PD) data from field studies. Bayesian hierarchical models can pool data across species while accounting for phylogenetic differences, improving dose predictions for understudied taxa .

Q. How can researchers ensure reproducibility in this compound studies despite variable field conditions?

Adhere to NIH preclinical reporting guidelines (e.g., detailed anesthesia logs, environmental metrics). Publish raw datasets, including outliers, via repositories linked to the article. For example, nyala trials documented ambient temperature and animal stress scores, enabling replication audits .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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